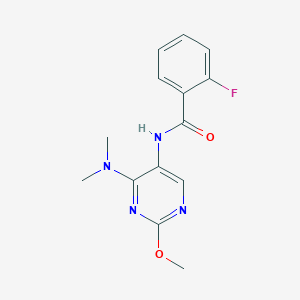
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H26FN3O4 and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding Characteristics and Selective Ligands
Research into compounds with similar structures, such as [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106), highlights their potential as potent and selective ligands for peripheral benzodiazepine receptors. This research is significant for understanding the binding characteristics of these compounds in the rat brain, suggesting potential applications in neurological research and drug development (Chaki et al., 1999).
Anticancer Agents
A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, such as diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate, demonstrated moderate to high levels of antitumor activities against various cancer cell lines. This suggests that compounds with a similar quinolin-yl structure could be explored for their anticancer potential, providing a new avenue for cancer treatment research (Fang et al., 2016).
Structural Aspects and Properties
Investigations into the structural aspects of amide-containing isoquinoline derivatives reveal their potential for forming gels and crystalline solids upon treatment with various acids. Such studies could pave the way for novel drug delivery systems or materials with unique physical properties (Karmakar et al., 2007).
Synthesis of Complex Compounds
Research into the facile synthesis of compounds like (±)-crispine A via acyliminium ion cyclisation demonstrates the potential of complex synthetic routes for creating bioactive molecules. These synthetic strategies could be applicable to the synthesis of other pharmacologically relevant compounds (King, 2007).
Antitumor Activity and Molecular Docking
Studies on novel series of 3-benzyl-substituted-4(3H)-quinazolinones have shown broad-spectrum antitumor activity, suggesting that similar compounds could have significant therapeutic applications. The use of molecular docking methodology further aids in understanding the interaction of these compounds with biological targets, offering insights into drug design and development (Al-Suwaidan et al., 2016).
Therapeutic Efficacy in Treating Viral Infections
The therapeutic efficacy of novel anilidoquinoline derivatives in treating Japanese encephalitis, including antiviral and antiapoptotic effects, highlights the potential of such compounds in viral therapy. This research indicates the importance of exploring similar compounds for their therapeutic applications in various viral infections (Ghosh et al., 2008).
properties
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4/c1-17-7-8-18-12-19(15-29-21-9-10-24(34-2)25(14-21)35-3)27(33)31(23(18)11-17)16-26(32)30-22-6-4-5-20(28)13-22/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFSPKLQEPOFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)F)CNC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2862036.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2862037.png)
![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)
![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)

![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)
![2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2862045.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanone](/img/structure/B2862057.png)
